molecular formula C16H17N3S B7436781 6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

Cat. No. B7436781
M. Wt: 283.4 g/mol
InChI Key: PPEBJVVXSBYGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of different fields.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is not yet fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways in cells. This inhibition may lead to the observed anti-cancer, anti-inflammatory, and anti-bacterial effects of the compound.
Biochemical and Physiological Effects
6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cancer cell growth, reduce inflammation, and inhibit bacterial growth. In addition, this compound has been found to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole in lab experiments include its potential as a novel compound with multiple applications in scientific research. This compound has been shown to have promising results in various studies and may have potential for further development. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole. One potential direction is the further study of this compound as an anti-cancer agent. In addition, this compound may have potential applications in the treatment of inflammatory diseases and bacterial infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of even more promising compounds for scientific research.

Synthesis Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product. This synthesis method has been optimized to produce high yields of the compound, making it a reliable method for producing large quantities of the compound for research purposes.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In addition, this compound has been shown to have potential applications in the field of neuroscience, as it has been found to have neuroprotective effects.

properties

IUPAC Name

6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-9-15(10(2)19-18-9)12-5-3-4-11-13-8-20-7-6-14(13)17-16(11)12/h3-5,17H,6-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEBJVVXSBYGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC3=C2NC4=C3CSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

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